1-Benzyl-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Description
1-Benzyl-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further substituted with a furan-2-yl group. The furan substituent contributes to its polarity and hydrogen-bonding capacity, influencing its pharmacokinetic properties.
Properties
IUPAC Name |
1-benzyl-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15-9-13(11-20(15)10-12-5-2-1-3-6-12)16-18-17(23-19-16)14-7-4-8-22-14/h1-8,13H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGUXBGHELHXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of an appropriate amine with a carboxylic acid derivative.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs.
Chemical Reactions Analysis
1-Benzyl-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under mild conditions.
Reduction: The oxadiazole ring can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Properties
The compound's oxadiazole moiety is known for its anticancer potential. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted that certain oxadiazole derivatives demonstrated strong activity against leukemia and melanoma cell lines, with some compounds showing IC50 values lower than established anticancer drugs like chlorambucil and bendamustine .
Antimicrobial Activity
The furan ring in the compound contributes to its antimicrobial properties. Studies have shown that similar furan-containing compounds possess antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The structure of 1-benzyl-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one may enhance its effectiveness as an antibacterial agent .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is essential for optimizing the efficacy of this compound. Modifications to the furan and oxadiazole moieties can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituting electron-donating groups on the furan ring | Increased anticancer potency against specific cell lines |
| Altering the benzyl group | Variations in antimicrobial efficacy |
| Changing the pyrrolidine structure | Impact on overall bioactivity |
Case Studies
Case Study 1: Antitumor Activity
A recent investigation synthesized a series of 1-benzyl derivatives containing oxadiazole and evaluated their anticancer activity against several cell lines (e.g., MDA-MB-435 for melanoma). One derivative exhibited an IC50 value of 1.18 µM against HEPG2 cells, indicating superior potency compared to traditional chemotherapeutics .
Case Study 2: Antimicrobial Evaluation
Another study focused on the antibacterial properties of furan-containing oxadiazoles against resistant bacterial strains. The results showed that specific modifications led to MIC values significantly lower than those of standard antibiotics, highlighting the potential for developing new antimicrobial agents from this class of compounds .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its heterocyclic structure. The furan and oxadiazole rings may interact with enzymes and receptors, while the pyrrolidinone ring may enhance the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Properties
The following table summarizes critical structural and physicochemical differences between the target compound and its analogues:
Pharmacological and Physicochemical Insights
Furan vs. Fluorophenyl Substitutions
- Furan-2-yl : The oxygen-rich furan ring enhances polarity (polar surface area = ~57 Ų in analogues) and may improve solubility compared to fluorophenyl derivatives . However, furan’s lower lipophilicity (logP ~3.4) could limit blood-brain barrier penetration, as seen in the 4-ethylphenyl analogue .
- For example, P913-0287 (4-fluorophenyl) is prioritized in high-throughput screening due to its balanced physicochemical profile .
Pyrrolidinone Substituent Modifications
- Benzyl vs. 4-Ethylphenyl : Replacing benzyl with 4-ethylphenyl (as in S343-0909) introduces a hydrophobic ethyl group, raising logP from ~3.4 to 3.4168 . This modification may enhance binding to lipophilic targets but reduce aqueous solubility.
- Phenyl Substituent : The phenyl-substituted analogue (HR298494) lacks a benzyl group, simplifying the structure but reducing steric bulk, which may affect target selectivity .
Research Findings and Trends
- High-Throughput Screening : P913-0287 (4-fluorophenyl) is included in ChemDiv’s SmartTM and Peptidomimetic libraries, reflecting its utility in oncology and PPI modulation .
- Stereochemical Considerations : Racemic mixtures (e.g., S343-0909) may require chiral resolution to optimize activity, as enantiomers often exhibit divergent pharmacokinetic profiles .
- Computational Predictions: Molecular docking studies suggest that furan-2-yl derivatives interact with hydrogen-bond acceptors in nootropic targets, while fluorophenyl analogues rely more on hydrophobic interactions .
Biological Activity
1-Benzyl-4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a chemical compound that integrates a pyrrolidine ring with an oxadiazole moiety and a furan group. This structural complexity suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 284.31 g/mol. The compound features:
- A pyrrolidine ring which is known for its role in various pharmacological activities.
- An oxadiazole moiety , contributing to its reactivity and biological interactions.
- A furan group , which can enhance lipophilicity and bioavailability.
Biological Activity Overview
Compounds containing oxadiazole and furan groups have been documented to exhibit various biological activities, including:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against bacteria and fungi. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation. |
| Anti-inflammatory | May reduce inflammation through modulation of immune responses. |
| CNS Activity | Potential effects on the central nervous system, possibly as a stimulant. |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety may interact with specific enzymes, altering their activity.
- Receptor Modulation : The compound could bind to various receptors, influencing signal transduction pathways.
- DNA Interaction : The furan ring may participate in π-stacking interactions with nucleic acids, affecting gene expression.
Research Findings
Recent studies have explored the biological activities of compounds similar to this compound:
Antimicrobial Studies
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance:
- A study demonstrated that oxadiazole derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Activity
In vitro studies have shown that compounds with similar structures can inhibit cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) through apoptosis induction .
Anti-inflammatory Effects
Compounds featuring furan and oxadiazole groups were found to reduce inflammatory markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
